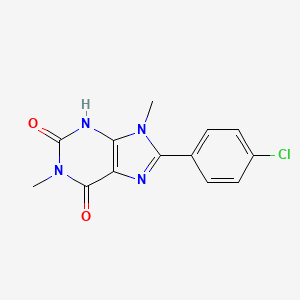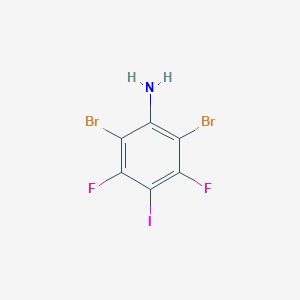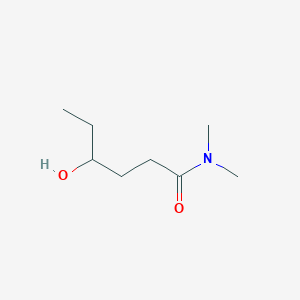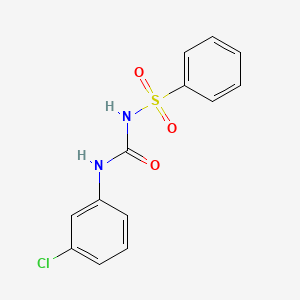
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a benzenesulfonyl group attached to a urea moiety, with a 3-chlorophenyl substituent.
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea typically involves the reaction of benzenesulfonyl chloride with 3-chlorophenylurea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of diabetes and other metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, sulfonylureas are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells. This binding triggers a cascade of events that lead to increased insulin secretion, which is beneficial in the management of diabetes.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea can be compared with other sulfonylureas, such as:
Tolbutamide: Another sulfonylurea used in the treatment of diabetes, but with a different substituent pattern.
Glibenclamide: Known for its potent hypoglycemic effects, it has a different chemical structure but similar therapeutic applications.
Chlorpropamide: Similar in structure but with a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other sulfonylureas.
Eigenschaften
CAS-Nummer |
51327-35-6 |
|---|---|
Molekularformel |
C13H11ClN2O3S |
Molekulargewicht |
310.76 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-5-4-6-11(9-10)15-13(17)16-20(18,19)12-7-2-1-3-8-12/h1-9H,(H2,15,16,17) |
InChI-Schlüssel |
YEEMSMGJJVHUMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


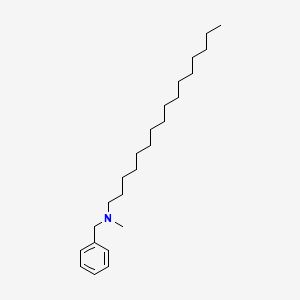
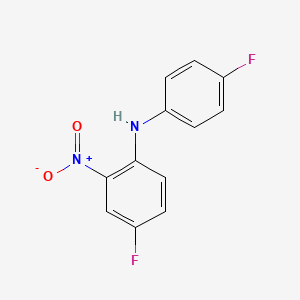
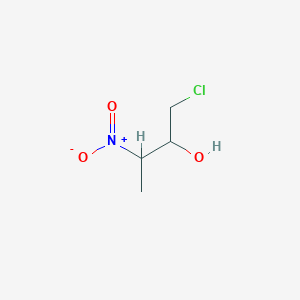

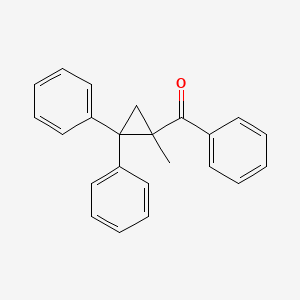
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
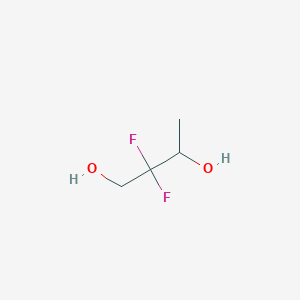
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


